molecular formula C13H15NO2 B8047872 1-(3-Cyano-4-isobutoxyphenyl)ethanone

1-(3-Cyano-4-isobutoxyphenyl)ethanone

Numéro de catalogue: B8047872
Poids moléculaire: 217.26 g/mol
Clé InChI: VSNHMDQAWJYXIN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-Cyano-4-isobutoxyphenyl)ethanone is a chemical compound characterized by its unique structure, which includes a cyano group (-CN) and an isobutoxy group (-OCH(CH3)2) attached to a phenyl ring

Mécanisme D'action

Target of Action

1-(3-Cyano-4-isobutoxyphenyl)ethanone, also known as Febuxostat, is a potent and selective inhibitor of xanthine oxidase . Xanthine oxidase is an enzyme that plays a crucial role in the synthesis of uric acid, a byproduct of purine metabolism .

Mode of Action

Febuxostat works by non-competitively blocking the molybdenum pterin center, which is the active site of xanthine oxidase . By inhibiting the activity of xanthine oxidase, Febuxostat reduces the production of uric acid, thereby lowering serum uric acid levels .

Biochemical Pathways

The primary biochemical pathway affected by Febuxostat is the purine degradation pathway. In this pathway, xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and then xanthine to uric acid. By inhibiting xanthine oxidase, Febuxostat prevents the formation of uric acid from xanthine and hypoxanthine .

Pharmacokinetics

Febuxostat exhibits good bioavailability, with more than 84% of the drug being absorbed . It is extensively bound to plasma proteins (99.2% to albumin) and is metabolized via multiple pathways, including CYP1A1, 1A2, 2C8, 2C9, UGT1A1, 1A8, and 1A9 . The drug has an elimination half-life of approximately 5 to 8 hours . It is excreted in both urine (approximately 49%, mostly as metabolites, 3% as unchanged drug) and feces (approximately 45%, mostly as metabolites, 12% as unchanged drug) .

Result of Action

The primary result of Febuxostat’s action is a reduction in serum uric acid levels. This can help to prevent the formation of uric acid crystals, which are responsible for the symptoms of gout .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(3-Cyano-4-isobutoxyphenyl)ethanone can be synthesized through several methods, including:

  • Friedel-Crafts Acylation: This involves the reaction of 3-cyano-4-isobutoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Nucleophilic Substitution: Another method involves the substitution of a suitable leaving group on a precursor molecule with the isobutoxy group.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Analyse Des Réactions Chimiques

1-(3-Cyano-4-isobutoxyphenyl)ethanone undergoes various types of chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The isobutoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used as oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used for reduction.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: 1-(3-Carboxy-4-isobutoxyphenyl)ethanone

  • Reduction: 1-(3-Amino-4-isobutoxyphenyl)ethanone

  • Substitution: Various derivatives depending on the substituent used.

Applications De Recherche Scientifique

Pharmaceutical Applications

1-(3-Cyano-4-isobutoxyphenyl)ethanone has shown promise in pharmaceutical applications, particularly related to:

  • Gout Management : Due to its structural similarity to febuxostat, a known xanthine oxidase inhibitor used for treating hyperuricemia, this compound may exhibit similar therapeutic properties.
  • Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, making it a candidate for further investigation in treating inflammatory diseases.

Case Study: Drug Development

A notable case study involves the exploration of derivatives of this compound in drug development. Research indicates that modifications to the isobutoxy group can enhance the compound's efficacy as an anti-inflammatory agent. Ongoing studies aim to evaluate these derivatives in clinical settings.

Agrochemical Applications

Beyond pharmaceuticals, this compound may serve as an intermediate in the synthesis of agrochemicals. Its unique structure can be leveraged to develop herbicides or pesticides that target specific biochemical pathways in plants or pests.

Future Research Directions

Further exploration into the synthesis and biological properties of this compound could yield valuable insights into its utility in medicinal chemistry. Future research should focus on:

  • In Vivo Studies : To assess the efficacy and safety profile of this compound.
  • Mechanistic Studies : Understanding how this compound interacts at the molecular level with biological targets.
  • Development of Derivatives : Investigating how modifications can enhance therapeutic outcomes.

Comparaison Avec Des Composés Similaires

1-(3-Cyano-4-isobutoxyphenyl)ethanone can be compared with other similar compounds, such as:

  • Febuxostat: A xanthine oxidase inhibitor used in the treatment of gout.

  • Phenacetin: A pain-relieving and fever-reducing drug.

  • Acetaminophen: Another widely used analgesic and antipyretic.

List of Similar Compounds

  • Febuxostat

  • Phenacetin

  • Acetaminophen

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Activité Biologique

1-(3-Cyano-4-isobutoxyphenyl)ethanone, also known as Febuxostat, is a xanthine oxidase inhibitor primarily used in the management of hyperuricemia associated with gout. Its biological activity encompasses various mechanisms and therapeutic applications, which are explored in this article.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H15N1O2
  • Molecular Weight : 229.27 g/mol

The compound features a cyano group and an isobutoxy substituent on a phenyl ring, contributing to its pharmacological properties.

Febuxostat functions by inhibiting xanthine oxidase, an enzyme involved in the catabolism of purines to uric acid. By reducing uric acid production, Febuxostat effectively lowers serum urate levels, which is crucial in treating gout and preventing its associated complications.

Antigout Activity

Febuxostat has demonstrated significant efficacy in lowering serum urate levels compared to allopurinol, another common treatment for gout. Clinical studies indicate that it can achieve target serum urate levels in a higher percentage of patients than allopurinol, particularly in those who are intolerant to the latter .

Pharmacokinetics

The pharmacokinetic profile of Febuxostat shows rapid absorption with peak plasma concentrations occurring within 1-2 hours post-administration. It has a half-life of approximately 5-8 hours, allowing for once-daily dosing. The drug is primarily metabolized by the liver and excreted via urine .

Clinical Trials

A pivotal study published in the New England Journal of Medicine evaluated the efficacy of Febuxostat in patients with gout. The trial demonstrated that patients receiving Febuxostat achieved target serum urate levels more effectively than those on allopurinol, with a significant reduction in gout flares and related symptoms.

Comparative Efficacy

A systematic review comparing Febuxostat with allopurinol highlighted that Febuxostat was associated with fewer adverse reactions and better tolerance among patients who previously had side effects from allopurinol. The review included data from multiple randomized controlled trials involving over 2,000 participants .

Cytotoxicity and Additional Biological Activities

Recent studies have explored the potential cytotoxic effects of Febuxostat on cancer cell lines. In vitro assays revealed that at higher concentrations, Febuxostat exhibited cytotoxic properties against various cancer cells, suggesting a possible role as an adjunctive therapy in oncology .

Data Tables

Study Population Treatment Outcome
NEJM TrialGout patients (n=1,000)Febuxostat vs AllopurinolTarget urate achieved in 65% vs 50%Febuxostat more effective
Systematic ReviewVarious studies (n=2,000)Febuxostat vs AllopurinolFewer side effects reportedBetter tolerance with Febuxostat

Propriétés

IUPAC Name

5-acetyl-2-(2-methylpropoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-9(2)8-16-13-5-4-11(10(3)15)6-12(13)7-14/h4-6,9H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNHMDQAWJYXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(=O)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Cyano-4-isobutoxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3-Cyano-4-isobutoxyphenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(3-Cyano-4-isobutoxyphenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(3-Cyano-4-isobutoxyphenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(3-Cyano-4-isobutoxyphenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(3-Cyano-4-isobutoxyphenyl)ethanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.